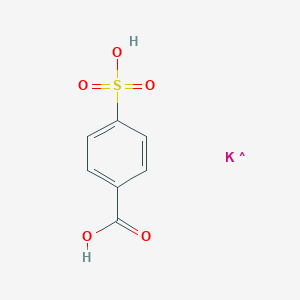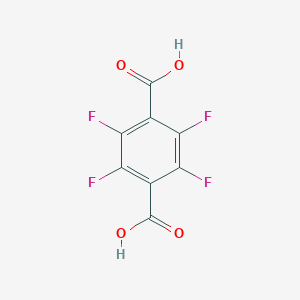
Tributylborat
Übersicht
Beschreibung
Tri-tert-butyl borate is an organoborate compound commonly used in organic synthesis. It is known for its role in preparing other borate esters and as a substrate in rhodium-catalyzed carbonylation reactions . The compound has the molecular formula C12H27BO3 and a molecular weight of 230.15 g/mol . It is a clear, colorless liquid with a boiling point of 101°C at 74 mmHg and a melting point of 18-19°C .
Wissenschaftliche Forschungsanwendungen
Tri-tert-butyl borate has several applications in scientific research:
Biochemische Analyse
Biochemical Properties
It is known to be used in the synthesis of chiral α-hydroxy esters . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to be used as a substrate in Rh-catalyzed carbonylation reactions , which suggests it may have binding interactions with biomolecules and could potentially influence enzyme activity and gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tri-tert-butyl borate can be synthesized by reacting boron trichloride with tert-butyl alcohol in the presence of a base such as triethylamine. The reaction proceeds as follows:
BCl3+3(CH3)3COH→B(O(C(CH3)3))3+3HCl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the boron trichloride .
Industrial Production Methods: In industrial settings, tri-tert-butyl borate is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Tri-tert-butyl borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, tri-tert-butyl borate hydrolyzes to form boric acid and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted borate esters can be formed.
Hydrolysis Products: The primary products of hydrolysis are boric acid and tert-butyl alcohol.
Wirkmechanismus
The mechanism of action of tri-tert-butyl borate involves its ability to act as a boron source in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions such as carbonylation and esterification . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
- Triethyl borate
- Triisopropyl borate
- Trimethyl borate
- Triphenyl borate
Comparison: Tri-tert-butyl borate is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. Compared to triethyl borate and triisopropyl borate, tri-tert-butyl borate is less prone to hydrolysis due to the steric protection offered by the tert-butyl groups . This makes it a valuable reagent in reactions where stability is crucial.
Eigenschaften
IUPAC Name |
tritert-butyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3/c1-10(2,3)14-13(15-11(4,5)6)16-12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCWFMOZBTXGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302581 | |
| Record name | Tri-tert-butyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7397-43-5 | |
| Record name | tert-Butyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 151952 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-tert-butyl borate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tri-tert-butyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Tri-tert-butyl borate in organic synthesis?
A1: Tri-tert-butyl borate is primarily employed as a reagent in organic synthesis. It serves as a precursor for the synthesis of various borate esters and acts as a reactive coupling partner in rhodium-catalyzed carbonylation reactions. []
Q2: How can the purity of Tri-tert-butyl borate be assessed?
A2: The purity of Tri-tert-butyl borate can be determined using various spectroscopic techniques. ¹H NMR analysis (in toluene-d8 at 400 MHz) should reveal a singlet at δ 1.29 ppm corresponding to the methyl protons (CH3). ¹³C NMR (in toluene-d8 at 125.8 MHz) shows signals at δ 30.1 ppm (CH3) and δ 73.8 ppm (OC(CH3)3). Finally, ¹¹B NMR (in toluene-d8 at 128.3 MHz) displays a signal at δ 18.2 ppm. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















